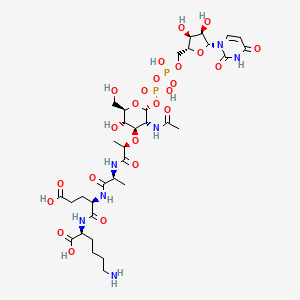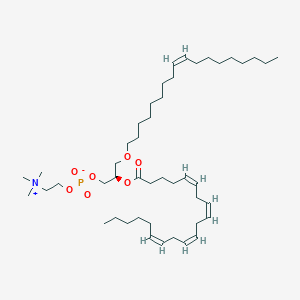
dTDP-4-oxo-2,6-dideoxy-L-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-4-oxo-2,6-dideoxy-L-mannose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Biosynthesis Pathways
Research on dTDP-4-oxo-2,6-dideoxy-L-mannose primarily focuses on its role in biosynthesis pathways. It's involved in the production of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, which is distinct from the pathways of 6-deoxy-L-hexoses. A study by Kneidinger et al. (2003) found that UDP-D-N-acetylglucosamine is a common precursor for these hexoses in various configurations, including gluco and manno (Kneidinger et al., 2003).
Enzymatic Reactions
Pföstl et al. (2008) explored the enzymatic processes involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, an important intermediate in various bacterial pathways (Pföstl et al., 2008). Similarly, Amann et al. (2001) utilized the substrate spectrum of enzymes from the biosynthetic pathway of dTDP-beta-L-rhamnose for the synthesis of dTDP-activated 2,6-dideoxyhexoses, indicating a broader application in the production of antibiotic and antitumor drugs (Amann et al., 2001).
Structural Analysis
The structural analysis of enzymes involved in these biosynthesis pathways is also a focus area. Thoden et al. (2009) analyzed QdtB, an aminotransferase required for the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, providing insights into the enzyme's structure and function (Thoden et al., 2009).
Novel Biosynthesis Pathways
Research also includes the identification of novel biosynthesis pathways. Nakano et al. (2000) discovered a new pathway for dTDP-6-deoxy-l-talose biosynthesis, which is unique to specific bacteria (Nakano et al., 2000).
Functional Studies
In addition to structural analysis, functional studies of enzymes like QdtC by Thoden et al. (2009) have shed light on their roles in biosynthesis processes, particularly in the production of unusual dideoxy sugars found in various bacteria (Thoden et al., 2009).
properties
Molecular Formula |
C16H24N2O14P2 |
|---|---|
Molecular Weight |
530.31 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,4S,6S)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+/m0/s1 |
InChI Key |
AONILRCSLAIOQE-DVWMECQTSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




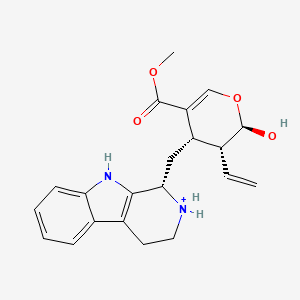

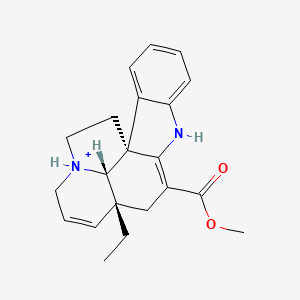

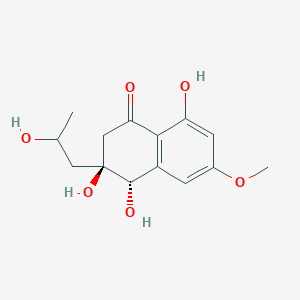
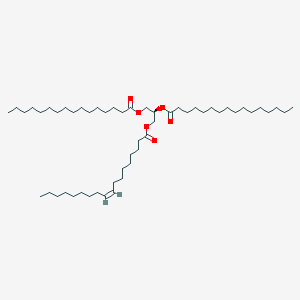
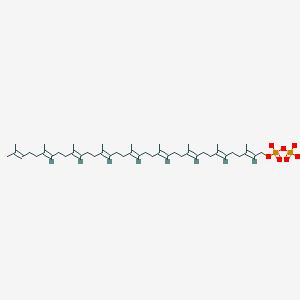
![methyl 8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264099.png)
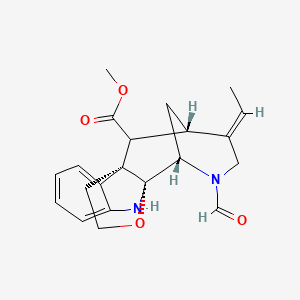
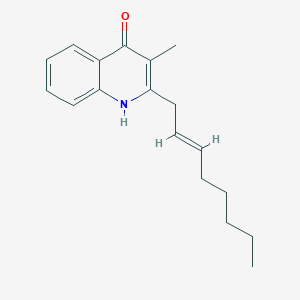
![Benzoic acid [3,4-dibenzoyloxy-5-(2,4-dioxo-5-propan-2-yl-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1264102.png)
